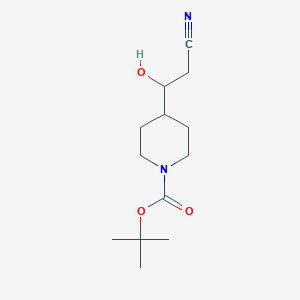

1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine

Description

Contextualization of Piperidine (B6355638) Scaffolds in Complex Molecule Construction

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in medicinal chemistry and the construction of complex molecules. nih.govresearchgate.net Considered a "privileged scaffold," its derivatives are integral to the structure of numerous natural products, alkaloids, and synthetic pharmaceuticals. researchgate.netajchem-a.com The prevalence of the piperidine moiety is remarkable, with statistics showing it to be one of the most common N-heterocycles found in FDA-approved drugs. nih.gov

The utility of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The sp3-hybridized carbon atoms of the piperidine ring allow for a three-dimensional arrangement of substituents, which is crucial for precise interactions with biological targets like proteins and enzymes. thieme-connect.com

Physicochemical Properties: The piperidine ring itself possesses both hydrophilic (due to the nitrogen atom) and lipophilic (due to the hydrocarbon backbone) characteristics. thieme-connect.com This balance can be fine-tuned through substitution to optimize a molecule's solubility, permeability, and other pharmacokinetic properties. researchgate.netthieme-connect.com

Biological Activity: Piperidine derivatives exhibit a vast range of biological activities, finding application as anticancer, antiviral, analgesic, and antipsychotic agents, among others. researchgate.netajchem-a.com

The strategic incorporation of piperidine scaffolds is a cornerstone of drug design, enabling chemists to enhance biological activity and selectivity, improve pharmacokinetic profiles, and modulate physicochemical properties. researchgate.netthieme-connect.com

Table 1: Applications of Piperidine Derivatives in Medicinal Chemistry

| Therapeutic Area | Example Application |

|---|---|

| Oncology | Anticancer agents, Senescence inducers |

| Infectious Diseases | Antiviral, Antimalarial, Antimicrobial agents |

| Neurology | Anti-Alzheimer, Antipsychotic, Analgesic agents |

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Piperidine Chemistry

In the synthesis of complex molecules containing a piperidine ring, the nitrogen atom's reactivity often needs to be managed. Amines are nucleophilic and basic, which can lead to unwanted side reactions during multi-step synthetic sequences. chemistrysteps.com This is where protecting groups become essential, and the tert-butoxycarbonyl (Boc) group is one of the most widely used for protecting amines. total-synthesis.comquora.com

The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgorganic-chemistry.org This converts the amine into a carbamate (B1207046), which is significantly less reactive. chemistrysteps.com The strategic advantages of using the Boc group in piperidine chemistry are numerous: total-synthesis.com

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic hydrolysis and exposure to many nucleophiles. total-synthesis.com

Orthogonality: It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl), while remaining stable to conditions used to remove other common protecting groups like Fmoc (removed with base) or Cbz (removed by hydrogenation). total-synthesis.com This "orthogonality" allows for selective deprotection in complex syntheses.

Clean Deprotection: The removal of the Boc group typically results in the formation of volatile byproducts such as carbon dioxide and isobutene, simplifying the purification process. chemistrysteps.comquora.com

In the context of 1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine, the Boc group pacifies the piperidine nitrogen, allowing chemists to perform selective reactions on the hydroxyl and cyano functionalities of the side chain without interference from the ring's amine group.

Table 2: Properties of the Boc Protecting Group

| Property | Description |

|---|---|

| Chemical Nature | tert-Butoxycarbonyl, forms a carbamate with amines. |

| Protection Method | Reaction with Di-tert-butyl dicarbonate (Boc₂O). wikipedia.org |

| Stability | Resistant to basic conditions, many nucleophiles, and catalytic hydrogenation. total-synthesis.com |

| Deprotection Method | Cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). chemistrysteps.comwikipedia.org |

| Key Advantage | Orthogonal to other common protecting groups, enabling selective deprotection strategies. total-synthesis.com |

Overview of Synthetic Challenges and Opportunities Associated with Multifunctionalized Piperidine Derivatives

The synthesis of piperidine derivatives bearing multiple functional groups, such as this compound, presents both significant challenges and exciting opportunities for innovation in synthetic chemistry. The presence of several reactive sites (the protected amine, the hydroxyl group, and the cyano group) on a stereochemically complex scaffold requires highly controlled and selective synthetic methods.

Synthetic Challenges:

Chemoselectivity: Differentiating between the various functional groups to ensure that reactions occur only at the desired site is a primary challenge. For instance, oxidizing the hydroxyl group without affecting other parts of the molecule requires mild and selective reagents.

Stereocontrol: The side chain of this compound contains a chiral center at the carbon bearing the hydroxyl group. Controlling the stereochemistry at this position during synthesis is crucial, as different stereoisomers can have vastly different biological activities.

C–H Functionalization: Directly adding substituents to the carbon atoms of the piperidine ring (C–H functionalization) is a difficult but highly desirable transformation. The presence of the nitrogen atom influences the reactivity of adjacent C–H bonds, making such reactions complex to control, especially in multifunctional molecules. nih.gov

Opportunities for Innovation:

Development of Novel Catalysts: The challenges associated with synthesizing complex piperidines drive the development of new catalytic systems. For example, recent advances in biocatalytic C-H oxidation and nickel-catalyzed cross-coupling reactions are simplifying the construction of these molecules. news-medical.net

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, offer an efficient route to highly functionalized piperidines. researchgate.net Developing new MCRs is a key area of research for building molecular libraries for drug discovery.

Access to New Chemical Space: Overcoming the synthetic hurdles allows chemists to create novel and complex 3D molecules that were previously inaccessible. news-medical.net These new structures can be used to probe difficult biological targets and lead to the discovery of new therapeutic agents. news-medical.net

The compound this compound serves as a quintessential example of a modern synthetic building block, embodying the challenges and opportunities inherent in the synthesis of complex, multifunctional piperidine derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C13H22N2O3 |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

tert-butyl 4-(2-cyano-1-hydroxyethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10-11,16H,4-6,8-9H2,1-3H3 |

InChI Key |

MFYNEAICIJUNNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(CC#N)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Boc 4 2 Cyano 1 Hydroxyethyl Piperidine

Retrosynthetic Analysis of the 1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine Framework

Retrosynthetic analysis is a powerful tool in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify key bond disconnections and strategic functional group interconversions.

Disconnection Strategies for the Piperidine (B6355638) Ring

The piperidine ring is a common structural motif in many biologically active compounds. A primary disconnection strategy for the 1-Boc-protected piperidine ring involves breaking the carbon-nitrogen bonds. This leads back to acyclic precursors that can be cyclized to form the heterocyclic ring. For a 4-substituted piperidine, a common retrosynthetic approach involves a double disconnection of the C-N bonds, leading to a 1,5-dihalogenated or difunctionalized pentane (B18724) derivative and a protected amine. However, a more convergent and widely used strategy for the synthesis of such piperidines starts from a pre-formed piperidine ring or a precursor that can be readily cyclized.

Another key disconnection points to a pyridine (B92270) precursor, which can be reduced to the corresponding piperidine. Subsequent N-protection with the tert-butoxycarbonyl (Boc) group and functionalization at the 4-position would then lead to the desired intermediate.

Approaches to the Cyano-Hydroxyl Side Chain

The (2-Cyano-1-hydroxyethyl) side chain at the 4-position of the piperidine ring presents a key synthetic challenge. A logical retrosynthetic disconnection is at the C-C bond between the piperidine ring and the side chain. This disconnection reveals a carbonyl group at the 4-position of the piperidine ring (a ketone) and a cyanomethyl anion or its synthetic equivalent. This suggests that a nucleophilic addition of a cyanomethyl group to a 4-piperidone (B1582916) derivative is a plausible forward synthetic step.

This leads to the identification of N-Boc-4-piperidone as a crucial synthon. The cyanomethyl anion can be generated from acetonitrile (B52724) using a strong base.

Forward Synthesis Pathways from Key Precursors

Based on the retrosynthetic analysis, the forward synthesis of this compound logically commences with the preparation and functionalization of a suitable piperidine precursor.

Utilization of N-Boc-4-Piperidone as a Central Synthonchemicalbook.comincb.orgdtic.mil

N-Boc-4-piperidone is a commercially available and widely utilized starting material in the synthesis of 4-substituted piperidine derivatives. chemicalbook.comincb.orgdtic.mil Its ketone functionality at the 4-position provides a reactive site for the introduction of various side chains via nucleophilic addition reactions. The Boc protecting group on the nitrogen atom serves to modulate the reactivity of the amine and prevent unwanted side reactions.

The synthesis of N-Boc-4-piperidone itself can be achieved from 4-piperidone hydrochloride, which is commercially available. The free base is typically generated and then reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to afford the N-protected ketone.

Installation of the Cyano Group via Advanced Nitrile Syntheses

The introduction of the cyano group is a critical step in the synthesis. As suggested by the retrosynthetic analysis, this is typically achieved by the nucleophilic addition of a cyanomethyl anion to the carbonyl group of N-Boc-4-piperidone.

A common method for generating the cyanomethyl anion is the deprotonation of acetonitrile with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), at low temperatures. The resulting lithiated acetonitrile then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-4-piperidone. Subsequent aqueous workup protonates the resulting alkoxide to yield the desired β-hydroxynitrile.

Table 1: Reagents for Cyanomethylation of Ketones

| Reagent/Base | Typical Solvent | Typical Temperature |

|---|---|---|

| n-Butyllithium | Tetrahydrofuran (B95107) (THF) | -78 °C |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C |

Introduction and Functionalization of the Hydroxyethyl (B10761427) Moiety

The reaction described in the previous section simultaneously introduces both the hydroxyl group and the cyanoethyl moiety. The addition of the cyanomethyl anion to the ketone directly forms a tertiary alcohol, with the hydroxyl group and the cyanomethyl group attached to the same carbon atom of the newly formed side chain. This one-pot reaction is an efficient method for constructing the desired (2-Cyano-1-hydroxyethyl) side chain.

The general reaction scheme is as follows:

Deprotonation of Acetonitrile: Acetonitrile is treated with a strong base (e.g., n-BuLi) in an anhydrous aprotic solvent (e.g., THF) at low temperature to generate the cyanomethyl anion.

Nucleophilic Addition: N-Boc-4-piperidone is added to the solution of the cyanomethyl anion. The anion attacks the carbonyl carbon of the piperidone.

Protonation: The reaction is quenched with a proton source (e.g., water or a mild acid) to protonate the intermediate alkoxide, yielding this compound.

Stereoselective Synthesis of this compound

The creation of a single desired stereoisomer of this compound is paramount for its potential applications in pharmaceuticals. This is achieved through various stereoselective strategies that guide the approach of the cyanide nucleophile to one face of the prochiral aldehyde precursor.

Chiral Auxiliary Approaches

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is formed, the auxiliary can be removed for reuse. sigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be attached to the 1-Boc-4-formylpiperidine precursor. This creates a chiral environment around the aldehyde, influencing the facial selectivity of the cyanide attack.

Commonly used auxiliaries, such as Evans oxazolidinones or SAMP/RAMP hydrazones, could be employed. sigmaaldrich.com The auxiliary introduces steric hindrance that blocks one face of the aldehyde carbonyl group, forcing the incoming cyanide nucleophile to attack from the less hindered face, thus forming one diastereomer preferentially. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched cyanohydrin.

Asymmetric Catalysis in Piperidine and Side Chain Formation

Asymmetric catalysis is a highly efficient method for generating chiral products, requiring only a small amount of a chiral catalyst to produce a large quantity of the desired enantiomer. diva-portal.org This approach can be applied to both the formation of the substituted piperidine ring and the creation of the chiral center on the side chain. researchgate.netnih.gov

For the formation of the cyanohydrin side chain, numerous catalytic systems have been developed for the enantioselective addition of cyanide to aldehydes. dntb.gov.uaresearchgate.net These include:

Metal-Based Catalysts : Chiral complexes of metals like titanium, aluminum, and vanadium are widely used. diva-portal.orgpsu.edu For example, a chiral Salen-Ti(IV) complex can act as a bifunctional catalyst, activating both the aldehyde and the cyanide source (e.g., trimethylsilyl (B98337) cyanide, TMSCN), leading to high yields and enantioselectivities. psu.eduorganic-chemistry.org

Organocatalysts : Metal-free small organic molecules can also catalyze this transformation effectively. Chiral Lewis bases, such as amino thioureas or phosphine (B1218219) derivatives, can activate the cyanide source, while chiral Brønsted acids can activate the aldehyde. organic-chemistry.orgnih.gov This dual activation mechanism promotes the reaction with high enantioselectivity.

The catalytic asymmetric cyanation of the 1-Boc-4-formylpiperidine precursor would directly yield the enantiomerically enriched this compound.

Diastereoselective Control Strategies

When a molecule already contains a chiral center, the formation of a new stereocenter can lead to diastereomers. Diastereoselective control strategies aim to favor the formation of one specific diastereomer. If a chiral center were already present on the piperidine ring, its steric and electronic properties would influence the trajectory of the incoming cyanide nucleophile, a phenomenon known as substrate-controlled diastereoselection.

However, in the reaction starting from the achiral 1-Boc-4-formylpiperidine, diastereoselectivity is primarily achieved through catalyst control. The chiral catalyst or auxiliary interacts with the aldehyde substrate to form a diastereomeric transition state. The difference in the energy of these transition states determines the ratio of the resulting enantiomers. By carefully selecting the catalyst and reaction conditions, a high diastereomeric excess (and thus enantiomeric excess) can be achieved.

Optimization of Reaction Conditions and Process Efficiency

Solvent Selection and Temperature Profiles

The choice of solvent and the reaction temperature can have a profound impact on the outcome of the stereoselective cyanation.

Solvent Effects : Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the geometry of the transition state. In a study on the asymmetric addition of diethylzinc (B1219324) to aldehydes, non-polar solvents like hexane (B92381) and toluene (B28343) generally provided higher conversion rates and enantioselectivity compared to more polar solvents like dichloromethane (B109758) (DCM). mdpi.com For cyanohydrin synthesis, solvent choice must be carefully screened to find the optimal balance between reactivity and selectivity. Acetonitrile, for instance, has been shown to be a compatible solvent in some cyanation reactions, though it can sometimes lead to reduced diastereoselectivity. acs.org

Temperature Profiles : Temperature affects the reaction rate and can also influence the stereoselectivity. Lowering the temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this can also drastically reduce the reaction rate. mdpi.com For example, in the diethylzinc addition to benzaldehyde, decreasing the temperature from 0°C to -78°C led to a significant drop in conversion. mdpi.com Therefore, an optimal temperature profile must be determined that provides acceptable reaction times while maximizing stereochemical control.

Table 1: Effect of Solvent and Temperature on a Model Asymmetric Addition Reaction

| Entry | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | Toluene | 0 | 99 | 85 |

| 2 | Hexane | 0 | 99 | 90 |

| 3 | DCM | 0 | 95 | 80 |

| 4 | Hexane | -28 | 20 | 88 |

| 5 | Hexane | -76 | 5 | 88 |

Data is illustrative and based on findings from analogous reactions reported in the literature. mdpi.com

Catalyst Systems and Ligand Design

The heart of an asymmetric catalytic process is the catalyst system, which consists of a metal precursor and a chiral ligand. The design of the ligand is critical for achieving high performance.

Catalyst Systems : The choice of the central metal and its oxidation state can influence catalytic activity. Nickel-catalyzed hydrocyanation is a major industrial process, highlighting the utility of transition metals in C-CN bond formation. researchgate.netrsc.org Palladium complexes have also been explored for hydrocyanation reactions. rsc.org For the asymmetric synthesis of cyanohydrins, titanium and aluminum complexes are frequently employed due to their strong Lewis acidity and ability to coordinate with chiral ligands. psu.eduorganic-chemistry.org

Ligand Design : The steric and electronic properties of the chiral ligand are tailored to create a specific chiral pocket around the metal center. This pocket dictates how the substrate binds and, consequently, the stereochemical outcome. acs.orgacs.org For instance, in nickel-catalyzed hydrocyanation, aryl phosphite-based ligands are common. rsc.org Modifying the substituents on the aryl groups of the phosphite (B83602) ligand alters its electronic properties, which can directly impact the enantioselectivity of the reaction. acs.org The development of bidentate ligands, which can coordinate to the metal center at two points, often leads to more stable catalysts and higher selectivity compared to their monodentate counterparts. rsc.org

Table 2: Influence of Ligand Design on a Model Asymmetric Hydrocyanation

| Entry | Catalyst Precursor | Ligand Type | Key Ligand Feature | Enantiomeric Excess (ee %) |

| 1 | Ni(cod)₂ | Monodentate Phosphite | Standard aryl group | 75 |

| 2 | Ni(cod)₂ | Monodentate Phosphite | Electron-withdrawing group | 85 |

| 3 | Ni(cod)₂ | Bidentate Phosphite | Constrained backbone | 92 |

| 4 | Pd(dba)₂ | Bidentate Phosphine | Chiral BINAP derivative | >95 |

Data is illustrative and based on findings from analogous reactions reported in the literature. rsc.orgacs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, catalytic methods to reduce waste, and the exploration of biocatalysis for improved efficiency and selectivity.

Use of Greener Solvents: The use of chlorinated solvents such as dichloromethane is common in organic synthesis but raises environmental concerns. Research into greener alternatives is ongoing. For cyanohydrin synthesis, ionic liquids and water-based systems have been explored as potential replacements for volatile organic compounds. nih.gov The use of water as a solvent, where feasible, is a key aspect of green chemistry. ajchem-a.com

Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric amounts. In the synthesis of this compound, employing a catalyst that can be easily recovered and reused would significantly improve the greenness of the process.

Biocatalysis: A significant advancement in the green synthesis of chiral cyanohydrins is the use of enzymes, specifically hydroxynitrile lyases (HNLs). These enzymes can catalyze the asymmetric addition of cyanide to aldehydes, producing enantiomerically enriched cyanohydrins. researchgate.net The application of a suitable HNL to the synthesis of this compound could provide a highly selective and environmentally benign route to a single enantiomer of the product. Biocatalytic reactions are typically run in aqueous media under mild conditions, further enhancing their green credentials. researchgate.net

The following table summarizes the potential application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Potential Benefits |

| Safer Solvents | Dichloromethane | Water, Ionic Liquids, or solvent-free conditions | Reduced toxicity and environmental impact |

| Catalysis | Stoichiometric reagents | Recyclable catalysts, biocatalysts (HNLs) | Reduced waste, improved atom economy, potential for enantioselectivity |

| Energy Efficiency | Reactions at elevated temperatures (if required) | Reactions at ambient temperature (e.g., biocatalysis) | Lower energy consumption |

| Renewable Feedstocks | Petrochemical-based starting materials | Exploration of bio-based routes to piperidine derivatives | Reduced reliance on fossil fuels |

The development of greener synthetic routes for valuable chemical intermediates like this compound is an active area of research, driven by the increasing demand for sustainable chemical manufacturing processes. unibo.it

Chemical Reactivity and Transformation of 1 Boc 4 2 Cyano 1 Hydroxyethyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group, is a primary site for chemical modification. The Boc group serves as a temporary protecting group that can be removed under specific conditions, revealing the secondary amine for subsequent derivatization.

Deprotection of the Boc Group and Subsequent Derivatizationchemicalbook.comderpharmachemica.com

The removal of the Boc protecting group is a common and crucial step in the synthetic utility of 1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine. This deprotection is typically achieved under acidic conditions, which cleave the carbamate (B1207046) linkage to release the free piperidine and generate tert-butanol (B103910) and carbon dioxide as byproducts. A variety of acids can be employed for this transformation, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol (B129727) being the most frequently used reagents. The reaction is generally efficient and proceeds at room temperature.

Once the Boc group is removed, the resulting secondary amine, 4-(2-Cyano-1-hydroxyethyl)piperidine, becomes available for a wide range of derivatization reactions. This allows for the introduction of various substituents onto the piperidine nitrogen, leading to a diverse array of novel compounds with potential applications in medicinal chemistry and materials science.

| Reagent/Conditions | Product | Notes |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 4-(2-Cyano-1-hydroxyethyl)piperidine trifluoroacetate (B77799) salt | A common and effective method for Boc deprotection. |

| Hydrochloric acid (HCl) in Dioxane or Methanol | 4-(2-Cyano-1-hydroxyethyl)piperidine hydrochloride salt | Another widely used method, often providing the product as a stable salt. |

N-Alkylation and N-Acylation Reactions

Following the deprotection of the Boc group, the exposed secondary amine of 4-(2-Cyano-1-hydroxyethyl)piperidine can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the deprotected piperidine with an alkyl halide (e.g., alkyl bromide or iodide) or other alkylating agents. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrogen halide formed during the reaction. This process allows for the introduction of a wide variety of alkyl and substituted alkyl groups onto the piperidine nitrogen.

N-Acylation is achieved by treating the deprotected piperidine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270). This reaction leads to the formation of an amide linkage and is a common strategy for introducing carbonyl-containing moieties.

These derivatization reactions are fundamental in modifying the properties of the parent molecule, influencing factors such as its polarity, basicity, and biological activity.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N) | N-Alkyl-4-(2-cyano-1-hydroxyethyl)piperidine |

| N-Acylation | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), Base (e.g., Et₃N, Pyridine) | N-Acyl-4-(2-cyano-1-hydroxyethyl)piperidine |

Transformations at the Cyano Group

The cyano (nitrile) group in this compound is another key site for chemical transformations, offering pathways to amines, carboxylic acids, and amides.

Reduction Reactions to Amines

The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is commonly used for this transformation. The reaction typically requires a subsequent aqueous workup to quench the excess hydride and liberate the amine. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like Raney nickel or palladium on carbon, is another effective method for the reduction of nitriles to primary amines. This transformation is significant as it converts the cyanoethyl side chain into a 3-aminopropyl side chain, introducing a new basic center into the molecule.

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) followed by H₂O workup | 1-Boc-4-(3-amino-1-hydroxypropyl)piperidine |

| H₂/Raney Nickel or H₂/Pd-C | 1-Boc-4-(3-amino-1-hydroxypropyl)piperidine |

Nucleophilic Additions to the Nitrile Functionalitygoogleapis.comntu.edu.sg

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the cyano group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. This reaction provides a valuable method for the formation of new carbon-carbon bonds at the position adjacent to the piperidine ring, allowing for the introduction of various alkyl or aryl groups and the synthesis of piperidinyl ketones.

| Nucleophile (Reagent) | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (RMgX) | Imine anion | 1-Boc-4-(1-hydroxy-2-oxo-2-R-ethyl)piperidine |

| Organolithium Reagent (RLi) | Imine anion | 1-Boc-4-(1-hydroxy-2-oxo-2-R-ethyl)piperidine |

Hydrolysis to Carboxylic Acids or Amides

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The outcome of the reaction can often be controlled by the reaction conditions.

Acid-catalyzed hydrolysis , typically carried out by heating the nitrile in the presence of a strong acid such as aqueous sulfuric acid or hydrochloric acid, leads to the formation of the corresponding carboxylic acid. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid under the reaction conditions.

Base-catalyzed hydrolysis , involving heating the nitrile with an aqueous solution of a strong base like sodium hydroxide, also results in the formation of a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. Under carefully controlled, milder basic conditions, it is sometimes possible to isolate the intermediate amide. For instance, using hydrogen peroxide in a basic medium can favor the formation of the amide over the carboxylic acid.

| Conditions | Intermediate | Final Product |

| Strong Acid (e.g., H₂SO₄, HCl), Heat | Amide | 3-(1-Boc-4-piperidinyl)-3-hydroxypropanoic acid |

| Strong Base (e.g., NaOH), Heat, then H₃O⁺ | Carboxylate salt | 3-(1-Boc-4-piperidinyl)-3-hydroxypropanoic acid |

| H₂O₂, Base (e.g., NaOH) | - | 3-(1-Boc-4-piperidinyl)-3-hydroxypropanamide |

Reactivity of the Hydroxyl Group

The secondary hydroxyl group is a primary site for various chemical modifications, including acylation, alkylation, oxidation, and substitution reactions.

The hydroxyl group of this compound can be readily converted into esters and ethers under standard conditions. The Boc protecting group is generally stable to many esterification and etherification procedures, allowing for selective reaction at the hydroxyl position.

Esterification: Acylation of the secondary alcohol can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions typically proceed in the presence of a base to neutralize the acidic byproduct.

Table 1: Hypothetical Esterification Reactions of this compound

| Acylating Agent | Base/Catalyst | Solvent | Product |

| Acetyl chloride | Pyridine | Dichloromethane (DCM) | 1-Boc-4-(1-acetoxy-2-cyanoethyl)piperidine |

| Acetic anhydride | 4-DMAP | Dichloromethane (DCM) | 1-Boc-4-(1-acetoxy-2-cyanoethyl)piperidine |

| Benzoic acid | DCC, 4-DMAP | Dichloromethane (DCM) | 1-Boc-4-(1-benzoyloxy-2-cyanoethyl)piperidine |

Etherification: The formation of ethers can be accomplished through Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid competing elimination reactions.

Table 2: Hypothetical Etherification Reactions of this compound

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 1-Boc-4-(2-Cyano-1-methoxyethyl)piperidine |

| Benzyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 1-Boc-4-(1-(benzyloxy)-2-cyanoethyl)piperidine |

Oxidation of the secondary hydroxyl group in this compound is expected to yield the corresponding ketone, 1-Boc-4-(2-cyano-1-oxoethyl)piperidine. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and tolerance of other functional groups. chemistrysteps.comchemistryviews.org The Boc and nitrile groups are generally resistant to many common oxidizing agents used for converting secondary alcohols to ketones. chemistrysteps.comchemistryviews.org

Common oxidizing agents suitable for this transformation include:

Pyridinium (B92312) chlorochromate (PCC): A mild oxidizing agent that can convert secondary alcohols to ketones without over-oxidation. chemistryviews.org

Jones reagent (CrO₃ in aqueous acetone/sulfuric acid): A strong oxidizing agent that is effective for the oxidation of secondary alcohols. chemistrysteps.com

Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and a hindered base): A mild and selective method for oxidizing alcohols to aldehydes or ketones. chemistryviews.org

Dess-Martin periodinane: A mild and highly selective oxidizing agent. chemistryviews.org

Table 3: Hypothetical Oxidation Reactions of this compound

| Oxidizing Agent | Solvent | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | 1-Boc-4-(2-cyano-1-oxoethyl)piperidine |

| Jones Reagent | Acetone | 1-Boc-4-(2-cyano-1-oxoethyl)piperidine |

| Swern Oxidation | Dichloromethane (DCM) | 1-Boc-4-(2-cyano-1-oxoethyl)piperidine |

The hydroxyl group is a poor leaving group and must be activated for nucleophilic substitution reactions. This can be achieved by converting it into a better leaving group, such as a sulfonate ester (tosylate or mesylate) or a halide.

Sulfonate Ester Formation: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine converts the hydroxyl group into a good leaving group. This activated intermediate can then be displaced by a variety of nucleophiles.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine or bromine) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to various other functional groups with inversion of stereochemistry. organic-chemistry.org It involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for substitution by a suitable nucleophile. organic-chemistry.org

Table 4: Hypothetical Leaving Group Activation and Substitution Reactions

| Reagent(s) | Nucleophile | Product |

| 1. TsCl, Pyridine; 2. NaN₃ | Azide (B81097) (N₃⁻) | 1-Boc-4-(1-azido-2-cyanoethyl)piperidine |

| SOCl₂ | Chloride (Cl⁻) | 1-Boc-4-(1-chloro-2-cyanoethyl)piperidine |

| PPh₃, DEAD, Phthalimide | Phthalimide | 1-Boc-4-(2-cyano-1-phthalimidoethyl)piperidine |

Collaborative Reactivity Between Functional Groups

The proximity of the hydroxyl and nitrile groups allows for unique intramolecular reactions and functional group interconversions that impact multiple sites of the molecule.

Intramolecular cyclization reactions of β-hydroxy nitriles can lead to the formation of various heterocyclic structures. acs.org In the case of this compound, activation of the hydroxyl group could be followed by an intramolecular attack of the nitrile nitrogen. For instance, treatment with a strong acid could potentially lead to a Pinner-type cyclization, forming a cyclic imidate. nih.gov Alternatively, under basic conditions, intramolecular cyclization could potentially lead to the formation of a lactam after hydrolysis of the nitrile.

The specific reaction conditions and the stereochemistry of the starting material would significantly influence the outcome and the feasibility of such cyclizations. Studies on related δ-hydroxynitriles have shown that the reaction pathway can be sensitive to the ring size and conformational effects. nih.gov

The functional groups in this compound can be interconverted, leading to a variety of new derivatives.

Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to either a carboxylic acid or a primary amide. savemyexams.com This transformation would yield either 1-Boc-4-(1-hydroxy-2-carboxyethyl)piperidine or 1-Boc-4-(2-carbamoyl-1-hydroxyethyl)piperidine, respectively. These products, containing both hydroxyl and carboxylic acid/amide functionalities, are valuable intermediates for further synthesis.

Nitrile Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. chemistrysteps.com This would result in the formation of 1-Boc-4-(3-amino-1-hydroxypropyl)piperidine, a diamino alcohol derivative.

Deprotection and Further Functionalization: Removal of the Boc protecting group under acidic conditions would unmask the secondary amine of the piperidine ring. This allows for a wide range of N-alkylation or N-acylation reactions, leading to a diverse library of substituted piperidine derivatives.

Table 5: Hypothetical Functional Group Interconversions

| Reagent(s) | Functional Group Transformed | Product |

| H₂SO₄, H₂O, heat | Nitrile | 1-Boc-4-(1-hydroxy-2-carboxyethyl)piperidine |

| LiAlH₄, then H₂O | Nitrile | 1-Boc-4-(3-amino-1-hydroxypropyl)piperidine |

| Trifluoroacetic acid (TFA) | Boc-protecting group | 4-(2-Cyano-1-hydroxyethyl)piperidine |

Derivatization Strategies and Analog Synthesis Based on the 1 Boc 4 2 Cyano 1 Hydroxyethyl Piperidine Core

Design Principles for Structural Diversification

The molecular architecture of 1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine offers three primary points for chemical modification: the Boc-protected nitrogen, the secondary hydroxyl group, and the terminal nitrile. This arrangement allows for orthogonal derivatization strategies, where one functional group can be selectively manipulated while the others remain intact. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions but can be readily removed under acidic conditions to allow for N-alkylation, N-arylation, or acylation. The hydroxyl and cyano moieties on the side chain serve as versatile handles for functionalization and chain elaboration, forming the basis for creating extensive analog libraries.

Synthesis of Piperidine (B6355638) Ring Modified Analogs

Alterations in Ring Substitution Patterns

Direct substitution on the piperidine ring of the pre-formed this compound is challenging. However, analogs with altered substitution patterns are typically accessed by employing appropriately substituted precursors during the synthesis. For instance, chiral piperidines can be synthesized from acyclic amines through catalytic, regio- and enantio-selective C-H functionalization, such as δ C-H cyanation, which installs a cyano group that can be further manipulated to form the piperidine ring. nih.gov This approach allows for the generation of a wide array of chiral piperidine structures. nih.gov Various intramolecular cyclization strategies, including reductive amination of ω-amino fatty acids or hydroamination/cyclization cascades of alkynes, can also be employed to construct substituted piperidine rings from linear precursors. nih.gov

Incorporating Spirocyclic or Fused Ring Systems

Spirocyclic systems offer a method to increase the three-dimensionality of the piperidine core, a desirable trait in medicinal chemistry. The synthesis of such analogs typically begins with a precursor like N-Boc-4-piperidone. Methodologies have been developed to access both spirocyclic piperidine-pyrrolidine and piperidine-azetidine systems. acs.orgacs.org These strategies often involve late-stage ring closures. acs.org For example, spiro-pyrrolidines can be formed via 1,4-addition reactions with nitroalkanes to an α,β-unsaturated ester derived from N-Boc-piperidone, followed by reduction and cyclization. acs.org Spiro-azetidine systems can be accessed through nitrile lithiation and subsequent alkylation chemistry. acs.orgacs.org Another modern approach involves the photoredox-catalyzed radical hydroarylation of linear aryl halide precursors, which undergo regioselective cyclization to form complex spiropiperidines under mild conditions. nih.gov

| Strategy | Precursor Example | Key Steps | Resulting System |

| Nitroalkane Addition | α,β-Unsaturated ester of N-Boc-piperidone | 1,4-addition of nitroalkane, reduction, mesylation, cyclization | Spirocyclic piperidine-pyrrolidine acs.org |

| Nitrile Lithiation | N-Boc-4-cyanopiperidine derivative | Lithiation, intramolecular alkylation | Spirocyclic piperidine-azetidine acs.org |

| Radical Hydroarylation | Linear aryl halide with a piperidine precursor | Photoredox-catalyzed radical formation, regioselective cyclization | Spiro-fused piperidines nih.gov |

| Kinetic Resolution | N-Boc-spirocyclic 2-arylpiperidines | Deprotonation with a chiral base (n-BuLi/sparteine) | Enantioenriched spirocyclic piperidines rsc.org |

Side-Chain Functionalization and Homologation

The 2-cyano-1-hydroxyethyl side chain is a rich platform for introducing a wide variety of functional groups and for extending the chain itself.

Modifications at the Cyano Group Position

The nitrile moiety is a versatile functional group that can be converted into several other key functionalities. These transformations allow for the introduction of basic, acidic, or bioisosteric groups.

Reduction to Amines: The cyano group can be readily reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center, yielding a 1,3-amino alcohol derivative.

Hydrolysis to Carboxylic Acids or Amides: Acidic or basic hydrolysis of the nitrile can produce the corresponding carboxylic acid or amide, respectively. This converts the neutral cyano group into an acidic moiety or a hydrogen-bond donor/acceptor.

Conversion to Heterocycles: The nitrile group can participate in cycloaddition reactions. For example, reaction with sodium azide (B81097) can form a tetrazole ring, which is a common bioisostere for a carboxylic acid.

Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine, providing a route for further carbon-carbon bond formation.

| Transformation | Typical Reagents | Resulting Functional Group |

| Reduction | LiAlH₄, H₂/Raney Ni | Primary Amine (-CH₂NH₂) |

| Hydrolysis (Acidic) | H₂SO₄, H₂O, heat | Carboxylic Acid (-COOH) |

| Hydrolysis (Basic) | NaOH, H₂O, heat | Carboxamide (-CONH₂) |

| Tetrazole Formation | NaN₃, NH₄Cl | 5-substituted Tetrazole |

| Ketone Synthesis | R-MgBr, then H₃O⁺ | Ketone (-C(=O)R) |

Elaboration of the Hydroxyethyl (B10761427) Chain

The secondary alcohol of the hydroxyethyl side chain provides another key site for derivatization.

Oxidation: Oxidation of the secondary alcohol using reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions yields the corresponding β-keto nitrile. This ketone can then serve as an electrophilic site for further modifications, such as reductive amination or Wittig reactions.

Esterification and Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers. These reactions are useful for introducing a wide range of lipophilic or functionalized groups, thereby modulating the physicochemical properties of the molecule.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, for instance by mesylation or tosylation. Subsequent reaction with various nucleophiles (e.g., azides, halides, amines, thiols) allows for the introduction of a diverse array of functionalities at this position. This Sₙ2-type reaction provides a powerful tool for creating libraries of analogs with varied substituents.

Regioselective and Chemoselective Functionalization Techniques

The successful derivatization of this compound hinges on the ability to selectively target one functional group in the presence of others. The relative reactivity of the hydroxyl, cyano, and N-Boc-piperidine moieties can be exploited through the careful selection of reagents and reaction conditions to achieve regioselective and chemoselective transformations.

Chemoselective Functionalization of the Hydroxyl Group

The secondary hydroxyl group is a prime target for modification to introduce a variety of substituents.

Protection of the Hydroxyl Group: To facilitate reactions at other sites without interference from the hydroxyl group, it can be selectively protected. Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal under specific conditions. masterorganicchemistry.comlibretexts.org For instance, reaction with a chlorotrialkylsilane in the presence of a base can form a trialkylsilyl ether. libretexts.org The choice of silylating agent can influence the stability of the protecting group.

Oxidation to a Ketone: The secondary alcohol can be oxidized to the corresponding ketone, which can then serve as a handle for further derivatization, such as reductive amination. A variety of oxidizing agents can be employed, and conditions can be chosen to avoid reaction with the nitrile or the Boc-protected amine. nih.gov

O-Alkylation and Acylation: The hydroxyl group can be alkylated or acylated to introduce a wide range of substituents. O-alkylation can be achieved using an alkyl halide in the presence of a base, while acylation can be performed with an acyl chloride or anhydride (B1165640). These reactions expand the diversity of accessible analogs by introducing different lipophilic or functional groups.

| Reaction Type | Reagent/Conditions | Product Functional Group |

| Protection | Chlorotrialkylsilane, Base | Trialkylsilyl Ether |

| Oxidation | Oxidizing Agent (e.g., PCC, DMP) | Ketone |

| O-Alkylation | Alkyl Halide, Base | Ether |

| O-Acylation | Acyl Chloride/Anhydride, Base | Ester |

Chemoselective Functionalization of the Cyano Group

The nitrile group is a versatile functional handle that can be transformed into several other functionalities.

Reduction to a Primary Amine: The cyano group can be reduced to a primary amine, which can then be further functionalized. Catalytic hydrogenation is a common method for this transformation. researchgate.net The resulting aminomethyl group introduces a basic center and a site for further elaboration, such as amidation or alkylation.

Hydrolysis to an Amide or Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield either an amide or a carboxylic acid. nih.gov Careful control of reaction conditions is necessary to selectively stop the hydrolysis at the amide stage. researchgate.netorganic-chemistry.org The formation of a carboxylic acid introduces an acidic functionality and a potential site for esterification or amidation.

Nucleophilic Addition: The electrophilic carbon of the nitrile can undergo nucleophilic addition. For instance, the Ritter reaction involves the reaction of a nitrile with a secondary or tertiary alcohol in the presence of a strong acid to form an N-substituted amide. pearson.com This could potentially be employed for intramolecular cyclization or intermolecular reactions.

| Reaction Type | Reagent/Conditions | Product Functional Group |

| Reduction | H2, Catalyst (e.g., Raney Ni) | Primary Amine |

| Partial Hydrolysis | Mild Acid or Base | Amide |

| Full Hydrolysis | Strong Acid or Base, Heat | Carboxylic Acid |

| Ritter Reaction | Secondary/Tertiary Alcohol, Strong Acid | N-Substituted Amide |

Regioselective Functionalization of the Piperidine Ring

The N-Boc-piperidine ring offers opportunities for functionalization, primarily through C-H activation.

C-H Functionalization: The tert-butoxycarbonyl (Boc) group can direct the metalation of the piperidine ring, allowing for subsequent functionalization at specific positions. researchgate.net The regioselectivity of these reactions (e.g., at the C2, C3, or C4 position) can often be controlled by the choice of catalyst and ligands. nih.gov This allows for the introduction of aryl or alkyl substituents directly onto the piperidine core. The existing substituent at the 4-position will likely influence the regiochemical outcome of such reactions.

| Reaction Type | Reagent/Conditions | Position of Functionalization |

| Directed C-H Arylation | Palladium Catalyst, Ligand, Aryl Halide | C2, C3, or C4 |

| Directed C-H Alkylation | Palladium Catalyst, Ligand, Alkyl Halide | C2, C3, or C4 |

The strategic and selective manipulation of the functional groups on the this compound core provides a powerful platform for the generation of diverse chemical libraries for various research applications.

Advanced Analytical Characterization in Chemical Research for 1 Boc 4 2 Cyano 1 Hydroxyethyl Piperidine

Spectroscopic Analysis for Detailed Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine, offering detailed insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, advanced coupling analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) experiments is employed for complete signal assignment and conformational analysis. nih.govresearchgate.net

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The tert-butyl group of the Boc protector is expected to show a characteristic singlet at approximately 1.4 ppm. researchgate.net The protons on the piperidine (B6355638) ring will appear as a series of multiplets, with their chemical shifts and coupling constants being highly dependent on their axial or equatorial orientation. rsc.orgacs.org The protons of the 2-cyano-1-hydroxyethyl side chain, including the methine proton adjacent to the hydroxyl group and the methylene (B1212753) protons adjacent to the cyano group, will also exhibit distinct signals.

¹³C NMR spectroscopy reveals the number and types of carbon atoms. Key signals include those for the carbonyl and quaternary carbons of the Boc group, the carbons of the piperidine ring, and the carbons of the side chain, including the nitrile carbon.

Advanced 2D NMR techniques are crucial for unambiguous assignments:

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, helping to trace the connectivity within the piperidine ring and the side chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule, such as the side chain to the piperidine ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the preferred chair conformation of the piperidine ring. nih.gov

Analysis of proton-proton coupling constants (J-values) provides further conformational insights. rsc.org The magnitude of the coupling between adjacent protons on the piperidine ring can differentiate between axial-axial, axial-equatorial, and equatorial-equatorial relationships, thus confirming the chair conformation and the orientation of the substituent at the C4 position. rsc.org

| Proton/Carbon | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |

| Boc -C(CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (3C) | HMBC to Boc C=O and Boc quat. C |

| Boc quat. C | - | ~80.0 | HMBC from Boc -C(CH₃)₃ |

| Boc C=O | - | ~155.0 | HMBC from Boc -C(CH₃)₃ and piperidine H2/H6 |

| Piperidine H2, H6 | ~2.7-2.9 (m), ~4.0-4.2 (m) | ~44.0 (2C) | COSY with H3/H5 |

| Piperidine H3, H5 | ~1.2-1.4 (m), ~1.7-1.9 (m) | ~29.0 (2C) | COSY with H2/H6 and H4 |

| Piperidine H4 | ~1.5-1.7 (m, 1H) | ~40.0 | COSY with H3/H5 and side-chain CH(OH) |

| Side-chain CH(OH) | ~3.8-4.0 (m, 1H) | ~70.0 | COSY with H4 and CH₂(CN) |

| Side-chain CH₂(CN) | ~2.5-2.7 (m, 2H) | ~25.0 | COSY with CH(OH) |

| Side-chain C≡N | - | ~118.0 | HMBC from CH₂(CN) |

| Hydroxyl OH | Variable, broad singlet | - | - |

Note: The chemical shifts are estimates based on related structures and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups give rise to distinct absorption bands:

Hydroxyl Group (-OH): A broad and strong absorption band is expected in the FT-IR spectrum in the region of 3500-3200 cm⁻¹ due to O-H stretching vibrations, with the broadening caused by hydrogen bonding.

Nitrile Group (-C≡N): The C≡N stretching vibration typically appears as a sharp, medium-intensity peak in the range of 2260-2240 cm⁻¹ in the FT-IR spectrum. nih.gov This peak is often strong and distinct in the Raman spectrum. morressier.comresearchgate.net

Carbamate (B1207046) Group (N-Boc): This group is characterized by a strong C=O (carbonyl) stretching band in the FT-IR spectrum, typically around 1690-1670 cm⁻¹. spectrabase.com Other vibrations associated with the Boc group, such as C-O stretching, also appear in the fingerprint region.

C-H Bonds: Aliphatic C-H stretching vibrations from the piperidine ring and the tert-butyl group are observed in the 3000-2850 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Hydroxyl | O-H stretch | 3500 - 3200 | Strong, Broad |

| Alkane C-H | C-H stretch | 3000 - 2850 | Medium to Strong |

| Nitrile | C≡N stretch | 2260 - 2240 | Medium, Sharp |

| Carbamate (Boc) | C=O stretch | 1690 - 1670 | Strong |

| Alkane C-H | C-H bend | 1470 - 1365 | Medium |

| Carbamate (Boc) | C-N stretch | 1250 - 1150 | Medium |

| Carbamate (Boc) | C-O stretch | 1170 - 1140 | Strong |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS for fragmentation pathways)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the elemental composition of this compound, confirming that the observed mass corresponds to its chemical formula (C₁₃H₂₂N₂O₃).

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. The molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation patterns are expected:

Loss from the Boc Group: The N-Boc group is known for its predictable fragmentation. Common losses include isobutylene (B52900) (C₄H₈, 56 Da), a tert-butyl radical (C₄H₉•, 57 Da), or the entire Boc group through the loss of isobutylene and carbon dioxide ([M - 100]). doaj.orgacdlabs.com The observation of a prominent ion at m/z 57 (the tert-butyl cation) is a strong indicator of the Boc group's presence. doaj.org

Side-Chain Cleavage: Fragmentation can occur along the 2-cyano-1-hydroxyethyl side chain, such as the loss of water (H₂O, 18 Da) from the hydroxyl group or cleavage of the C-C bonds in the side chain.

| Ion | Proposed Structure/Loss | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | 255.1703 |

| [M-H₂O+H]⁺ | Loss of water | 237.1598 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene | 199.1077 |

| [M-C₅H₈O₂+H]⁺ | Loss of Boc group (isobutylene + CO₂) | 155.1233 |

| [C₄H₉]⁺ | tert-butyl cation | 57.0704 |

Note: Expected m/z values are for the protonated species [M+H]⁺, as commonly observed in electrospray ionization (ESI).

Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds and for performing quantitative analysis. researchgate.netnih.gov A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing a moderately polar compound like this compound. sensusimpact.comnih.gov

In a typical setup, the compound is separated on a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, using a polar mobile phase. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), run under isocratic (constant composition) or gradient (varying composition) conditions to achieve optimal separation. nih.govnih.gov Additives such as formic acid or trifluoroacetic acid (TFA) are often included in the mobile phase to improve peak shape and resolution. nih.gov

Detection is commonly performed using a UV detector. Since the compound lacks a strong chromophore, detection would be set to a low wavelength (e.g., 200-215 nm) to monitor the absorbance of the carbamate carbonyl group. Purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure reference standard. nih.gov

| Parameter | Typical Condition |

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient (e.g., 10% B to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for assessing the purity and thermal stability of volatile and semi-volatile compounds. For a molecule like this compound, GC analysis would typically be employed as a quality control measure to determine the presence of residual solvents, starting materials, or by-products from its synthesis.

The successful application of GC for this compound would depend on its thermal stability. The presence of the Boc (tert-butyloxycarbonyl) protecting group and a hydroxyl group suggests potential for thermal degradation at elevated injector temperatures, which could lead to cleavage of the Boc group or dehydration. To mitigate this, a typical GC method would involve:

Derivatization: To increase volatility and thermal stability, the hydroxyl group could be derivatized, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Column Selection: A mid-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase (e.g., 5% phenyl-methylpolysiloxane), would likely be suitable for separating the analyte from potential impurities.

Temperature Program: A carefully optimized temperature ramp would be crucial, starting at a low enough temperature to resolve volatile impurities and gradually increasing to elute the target compound without causing on-column degradation.

Detection: A Flame Ionization Detector (FID) would provide excellent sensitivity for quantitative analysis, while coupling the GC to a Mass Spectrometer (GC-MS) would be invaluable for the identification of unknown impurities by providing mass-to-charge ratio data and fragmentation patterns.

A hypothetical data table for a GC-MS analysis of a synthesized batch is presented below.

Table 1: Hypothetical GC-MS Purity Analysis of this compound

| Retention Time (min) | Compound Identity | Area (%) | Key Mass Fragments (m/z) |

|---|---|---|---|

| 5.8 | Solvent (e.g., Ethyl Acetate) | 0.15 | 43, 88 |

| 12.4 | Starting Material (e.g., 1-Boc-4-formylpiperidine) | 0.30 | 57, 156, 213 |

| 15.2 | This compound | 99.50 | 57, 154, 198, 254 |

| 16.1 | Unknown Impurity | 0.05 | 57, 236 |

Chiral Chromatography for Enantiomeric Purity Determination

The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This means the compound can exist as two non-superimposable mirror images, or enantiomers. In pharmaceutical research, it is critical to separate and quantify these enantiomers, as they often exhibit different pharmacological activities. anton-paar.com Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric purity. caymanchem.com

The development of a chiral HPLC method for this compound would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for separating a wide range of chiral compounds. nih.gov

Key parameters for a successful chiral separation would include:

Chiral Stationary Phase: A column like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) would be a logical starting point.

Mobile Phase: Normal-phase chromatography, using mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), often provides the best selectivity on polysaccharide-based CSPs. Additives such as trifluoroacetic acid or diethylamine (B46881) may be used in small quantities to improve peak shape.

Detection: UV detection would be suitable, assuming the compound has a chromophore or if analysis is performed at a low wavelength (e.g., ~210 nm).

The output of such an analysis is a chromatogram showing two distinct peaks for the two enantiomers if the sample is racemic. For an enantiomerically enriched sample, one peak will be significantly larger than the other. The enantiomeric excess (% ee) can be calculated from the areas of the two peaks.

Table 2: Example Chiral HPLC Method and Results

| Parameter | Condition/Value |

|---|---|

| Column | Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 11.5 min |

| Retention Time (Enantiomer 2) | 13.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (% ee) of Sample | 99.2% |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration and solid-state conformation. libretexts.org To perform this analysis on this compound, a high-quality single crystal of an enantiomerically pure sample is required.

The process involves irradiating the crystal with a focused X-ray beam and measuring the diffraction pattern produced as the X-rays scatter off the electron clouds of the atoms. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. Fitting the known atoms into this map reveals the precise spatial arrangement of the molecule within the crystal lattice.

For this compound, an X-ray crystal structure would provide invaluable information:

Absolute Configuration: By using anomalous dispersion, typically from the diffraction of oxygen or nitrogen atoms with a specific X-ray wavelength (e.g., Cu Kα), the absolute stereochemistry (R or S) at the chiral center can be unambiguously determined.

Conformation: The analysis would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state. It would also show the orientation of the bulky Boc group and the 2-cyano-1-hydroxyethyl substituent relative to the ring.

Intermolecular Interactions: The crystal structure would elucidate any hydrogen bonding (e.g., involving the hydroxyl group) or other intermolecular interactions that stabilize the crystal packing.

Table 3: Hypothetical Crystallographic Data for (S)-1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine

| Parameter | Value |

|---|---|

| Chemical Formula | C13H22N2O3 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 8.54, b = 12.31, c = 14.05 |

| Flack Parameter | 0.05(3) |

| Piperidine Ring Conformation | Chair |

| Boc Group Orientation | Equatorial |

| Substituent Orientation | Equatorial |

| Key Hydrogen Bond | O-H···N (cyano) |

Role of 1 Boc 4 2 Cyano 1 Hydroxyethyl Piperidine As a Versatile Synthetic Intermediate/building Block

Applications in Multistep Organic Synthesis Sequences

The strategic placement of orthogonal functional groups makes 1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine an ideal starting point for intricate, multistep synthetic sequences. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the piperidine (B6355638) nitrogen under a variety of reaction conditions, allowing for selective manipulation of the hydroxyl and cyano functionalities.

The hydroxyl group can be readily oxidized to a ketone, providing an entry point for nucleophilic additions or reductive aminations. Alternatively, it can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate substitution reactions. The cyano group, a masked carboxylic acid or amine, can be hydrolyzed, reduced, or participate in cycloaddition reactions. This functional group tolerance allows for a stepwise and controlled elaboration of the molecule.

Table 1: Potential Transformations in Multistep Synthesis

| Functional Group | Reagent/Condition | Product Functional Group |

|---|---|---|

| Secondary Alcohol | PCC, DMP | Ketone |

| Secondary Alcohol | TsCl, py | Tosylate (leaving group) |

| Nitrile | H₃O⁺, Δ | Carboxylic Acid |

| Nitrile | LiAlH₄ or H₂, Raney Ni | Primary Amine |

These transformations are fundamental to the synthesis of complex drug candidates and natural product analogues, where precise control over stereochemistry and functional group interconversion is paramount.

Construction of Complex Heterocyclic Systems

The inherent reactivity of this compound makes it a powerful tool for the construction of more elaborate heterocyclic frameworks, including spirocyclic and fused-ring systems.

The cyano and hydroxyl groups can participate in intramolecular cyclization reactions to form novel ring systems. For instance, reduction of the cyano group to a primary amine, followed by activation of the hydroxyl group, could lead to the formation of a fused azabicyclic system. Furthermore, the piperidine ring itself can be a scaffold upon which other rings are built. The synthesis of spirocyclic compounds, which have gained significant attention in medicinal chemistry due to their conformational rigidity and three-dimensional character, is a notable application. For example, intramolecular reactions involving the side chain could lead to the formation of a spiro-fused lactam or other heterocyclic rings at the 4-position of the piperidine. The development of novel DPP-4 inhibitors has explored the introduction of spirocyclic moieties onto the piperidine ring to study their interaction with the enzyme. beilstein-journals.org

Strategies for Chiral Pool Synthesis Utilizing the Compound

While this compound is often supplied as a racemic mixture, its chiral variants are of significant interest for the synthesis of enantiomerically pure pharmaceuticals. Chiral pool synthesis, which utilizes readily available enantiopure starting materials, can be a powerful strategy.

If an enantiomerically pure form of this compound is obtained, either through asymmetric synthesis or chiral resolution, the stereocenter at the hydroxyl-bearing carbon can be used to induce stereoselectivity in subsequent reactions. This is a key strategy in modern asymmetric synthesis, where the transfer of chirality from a starting material to a product is a critical goal.

Table 2: Potential Chiral Transformations

| Reaction Type | Significance |

|---|---|

| Diastereoselective reductions | The existing stereocenter can direct the stereochemical outcome of nearby ketone reductions. |

| Stereospecific substitutions | Reactions at the chiral center can proceed with either inversion or retention of configuration. |

The development of methods for the enantioselective synthesis of chiral piperidines is an active area of research, with approaches including enantioselective, radical-mediated C-H cyanation of acyclic amines to afford chiral piperidines. orgsyn.org

Precursor to Structurally Diverse Piperidine-Containing Molecules

Ultimately, the value of this compound lies in its ability to serve as a precursor to a wide array of more complex piperidine-containing molecules with potential biological activity. The strategic deprotection of the Boc group unveils the piperidine nitrogen, which can then be functionalized in numerous ways.

This late-stage functionalization is a common strategy in medicinal chemistry for the rapid generation of compound libraries for biological screening. The diverse functionalities that can be introduced at the nitrogen, hydroxyl, and cyano positions allow for the systematic exploration of the structure-activity relationship (SAR) of a given molecular scaffold.

Table 3: Examples of Target Piperidine-Containing Scaffolds

| Scaffold Type | Potential Application |

|---|---|

| 4-substituted-4-aminopiperidines | CNS agents, opioid receptor modulators |

| Spiro-piperidines | Enzyme inhibitors, ion channel modulators |

| Fused piperidine systems | Alkaloid mimics, GPCR ligands |

The versatility of this building block makes it a valuable tool in the quest for novel therapeutics and a testament to the power of strategic molecular design in modern organic synthesis.

Future Directions and Emerging Research Avenues in the Chemistry of 1 Boc 4 2 Cyano 1 Hydroxyethyl Piperidine

Development of More Efficient and Sustainable Synthetic Routes

Key areas for development include:

Catalytic Cyanation: Moving away from stoichiometric cyanide sources to catalytic systems can significantly improve the safety and sustainability of the synthesis. Research into novel catalysts, including metal complexes and organocatalysts, for the asymmetric addition of cyanide to the aldehyde precursor will be a primary focus.

Biocatalysis: The use of enzymes, such as hydroxynitrile lyases (HNLs), offers a highly enantioselective and environmentally benign route to chiral cyanohydrins. youtube.com The immobilization of these enzymes could allow for their reuse, further enhancing the sustainability of the process.

Green Solvents and Reaction Conditions: Exploration of greener solvents, such as water, ionic liquids, or deep eutectic solvents, can reduce the reliance on volatile organic compounds. Additionally, optimizing reaction conditions to minimize energy consumption will be crucial.

Application of Green Chemistry Metrics: The systematic evaluation of synthetic routes using metrics like Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor will become standard practice. mdpi.comresearchgate.net This quantitative assessment will guide the development of more sustainable processes.

Table 1: Comparison of Potential Synthetic Strategies for 1-Boc-4-(2-Cyano-1-hydroxyethyl)piperidine

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Organocatalysis | Metal-free, often milder conditions, high enantioselectivity. | Catalyst loading and recycling, substrate scope. |

| Metal Catalysis | High turnover numbers, potential for diverse ligand scaffolds. | Metal contamination of product, cost of precious metals. |

| Biocatalysis (HNLs) | Excellent enantioselectivity, aqueous reaction conditions, biodegradable. | Enzyme stability, substrate specificity, product inhibition. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. | Initial setup cost, potential for clogging with solid byproducts. |

Integration of Advanced Automation and Flow Chemistry in Synthesis

The synthesis of this compound is well-suited for adaptation to continuous flow processes. Flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. flinders.edu.au The use of microreactors can enhance heat and mass transfer, leading to improved reaction rates and yields.

Future research in this area will likely involve:

Multi-step Continuous Synthesis: The development of integrated, multi-step flow systems that combine the synthesis of the cyanohydrin with subsequent derivatization steps. This approach minimizes manual handling and purification of intermediates.

Automated Reaction Optimization: The use of automated flow systems coupled with design of experiments (DoE) software can rapidly screen and optimize reaction parameters such as temperature, residence time, and reagent stoichiometry.

In-line Purification: The integration of in-line purification techniques, such as solid-phase extraction (SPE) or continuous crystallization, will be crucial for the efficient isolation of the target compound.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanism of cyanohydrin formation is essential for process optimization and control. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of the reaction will be invaluable.

Emerging techniques for this purpose include:

Process Analytical Technology (PAT): The implementation of PAT tools, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, can provide real-time data on the concentration of reactants, intermediates, and products. researchgate.net This information can be used to ensure reaction completion, detect the formation of byproducts, and develop robust process control strategies.

Kinetic Studies: Detailed kinetic analysis of the cyanohydrin formation will aid in elucidating the reaction mechanism and identifying the rate-determining step. This knowledge is crucial for the rational design of more efficient catalytic systems.

Machine Learning and AI Applications in Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. rjptonline.org For this compound, these computational tools can be employed to accelerate the discovery of optimal reaction conditions and predict the outcomes of novel transformations.

Future applications of AI and ML in this area include:

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. engineering.org.cn

Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore the multi-dimensional parameter space of a chemical reaction to identify the optimal conditions for yield, enantioselectivity, and purity with a minimal number of experiments. mdpi.com

Predictive Modeling: The development of predictive models that can accurately forecast the outcome of a reaction based on the structure of the reactants and the reaction conditions will be a major focus. eurekalert.org This will enable the in-silico screening of potential synthetic routes and catalysts.

Table 2: Potential Applications of AI and Machine Learning in the Chemistry of this compound

| Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis | AI algorithms suggest synthetic pathways based on known chemical reactions. | Discovery of novel and more efficient synthetic routes. |